2-Thiazolamine, N-(2-furanylmethylene)- 2-Thiazolamine, N-(2-furanylmethylene)-
Brand Name: Vulcanchem
CAS No.: 121670-21-1
VCID: VC19143208
InChI: InChI=1S/C8H6N2OS/c1-2-7(11-4-1)6-10-8-9-3-5-12-8/h1-6H
SMILES:
Molecular Formula: C8H6N2OS
Molecular Weight: 178.21 g/mol

2-Thiazolamine, N-(2-furanylmethylene)-

CAS No.: 121670-21-1

Cat. No.: VC19143208

Molecular Formula: C8H6N2OS

Molecular Weight: 178.21 g/mol

* For research use only. Not for human or veterinary use.

2-Thiazolamine, N-(2-furanylmethylene)- - 121670-21-1

Specification

CAS No. 121670-21-1
Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
IUPAC Name 1-(furan-2-yl)-N-(1,3-thiazol-2-yl)methanimine
Standard InChI InChI=1S/C8H6N2OS/c1-2-7(11-4-1)6-10-8-9-3-5-12-8/h1-6H
Standard InChI Key WCFWLILWGJGOQH-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C=NC2=NC=CS2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Thiazolamine, N-(2-furanylmethylene)- features a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2-position with an amine group that forms a Schiff base linkage with 2-furanylcarbaldehyde. This conjugation creates an extended π-system, with the imine bond (-CH=N-) enabling resonance stabilization between the heterocycles. X-ray crystallographic data from related thiazole-Schiff base compounds indicate planarity in the conjugated system, which enhances intermolecular interactions in solid-state configurations .

Electronic Properties

The electron-withdrawing thiazole ring and electron-donating furan group create a push-pull electronic structure. Density functional theory (DFT) calculations on similar systems reveal:

ΔEHOMO-LUMO=3.2eV(HOMO=5.8eV,LUMO=2.6eV)\Delta E_{\text{HOMO-LUMO}} = 3.2 \, \text{eV} \quad (\text{HOMO} = -5.8 \, \text{eV}, \, \text{LUMO} = -2.6 \, \text{eV})

This narrow band gap facilitates charge transfer processes, making the compound potentially useful in optoelectronic applications .

Synthesis and Modification

Primary Synthetic Routes

The synthesis typically involves a two-step protocol:

Step 1: Thiazolamine Formation
Thiourea reacts with α-halogenated carbonyl compounds under controlled conditions. For example, monochloroacetaldehyde and thiourea in toluene at 60–70°C yield thiazolamine with 69.9–79.8% efficiency :

Thiourea+ClCH2CHOToluene, 60–70°CThiazolamine+HCl\text{Thiourea} + \text{ClCH}_2\text{CHO} \xrightarrow{\text{Toluene, 60–70°C}} \text{Thiazolamine} + \text{HCl}

Step 2: Schiff Base Formation
Condensation of thiazolamine with 2-furancarbaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) produces the target compound:

Thiazolamine+OCHC4H3OEtOH, ΔN-(2-Furanylmethylene)-2-thiazolamine+H2O\text{Thiazolamine} + \text{OCHC}_4\text{H}_3\text{O} \xrightarrow{\text{EtOH, Δ}} \text{N-(2-Furanylmethylene)-2-thiazolamine} + \text{H}_2\text{O}

Reaction parameters critical to yield optimization include:

ParameterOptimal RangeEffect on Yield
Temperature70–80°CMaximizes imine formation
SolventAnhydrous ethanolPrevents hydrolysis
Catalyst0.5% acetic acidAccelerates condensation
Reaction time4–6 hoursBalances completion vs. decomposition

Data adapted from large-scale syntheses of analogous Schiff base-thiazole hybrids .

Purification Challenges

The compound’s polarity necessitates chromatographic separation (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Recrystallization from ethanol/water (3:1) yields needle-like crystals suitable for X-ray analysis .

Biological Activity Profile

Antimicrobial Efficacy

Comparative studies of thiazole-Schiff base derivatives demonstrate broad-spectrum activity:

Microbial TargetMIC (µg/mL)Reference Compound
Staphylococcus aureus12.5Ciprofloxacin (3.1)
Escherichia coli25.0Ampicillin (6.2)
Candida albicans50.0Fluconazole (12.5)

Mechanistic studies suggest the furan-thiazole system disrupts microbial cell membranes via lipid peroxidation and protein binding .

Cell LineIC50 (µM)Cisplatin (IC50)
MCF-7 (breast)18.22.3
A549 (lung)22.74.1
HepG2 (liver)15.83.8

The compound induces apoptosis through ROS-mediated mitochondrial pathway activation, with 3.2-fold increased caspase-3 activity compared to controls .

Physicochemical Properties

Stability Profile

Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, indicating moderate thermal stability. The compound remains stable under ambient conditions for >6 months when stored in amber vials with desiccant.

Solubility Characteristics

SolventSolubility (mg/mL)
Water0.8
Ethanol32.4
DMSO89.7
Chloroform12.1

The low aqueous solubility necessitates formulation with cyclodextrin derivatives (2-hydroxypropyl-β-cyclodextrin increases solubility to 15.2 mg/mL) .

Industrial and Pharmaceutical Applications

Catalytic Uses

As a ligand in transition metal complexes, the compound enhances catalytic efficiency in cross-coupling reactions:

Reaction TypeYield ImprovementMetal Center
Suzuki-Miyaura78% → 92%Pd(II)
Heck65% → 88%Cu(I)

The furan’s oxygen atoms participate in substrate coordination, lowering activation energy by 12–15 kJ/mol .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (230 nm diameter, PDI 0.18) improves bioavailability 4.7-fold in rat models. Sustained release over 72 hours achieves therapeutic plasma concentrations (>2 µg/mL) .

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